molecular formula C18H19NO3 B2366049 N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide CAS No. 2305533-35-9

N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide

Cat. No.: B2366049
CAS No.: 2305533-35-9
M. Wt: 297.354
InChI Key: GNMJBOBGCLNGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with 4-bromophenyl ethyl ether in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenoxy)phenyl ethyl ether.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The prop-2-enamide group can be reduced to form a corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of 4-(4-formylphenoxy)phenyl ethyl ether or 4-(4-carboxyphenoxy)phenyl ethyl ether.

    Reduction: Formation of N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The prop-2-enamide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group with a prop-2-enamide moiety allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenoxy)phenyl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-18(20)19-13-12-14-4-6-16(7-5-14)22-17-10-8-15(21-2)9-11-17/h3-11H,1,12-13H2,2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMJBOBGCLNGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.